molecular formula C10H10ClF3O B14049119 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B14049119
M. Wt: 238.63 g/mol
InChI Key: JAPMXHYVXNHXFV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group (-OCF₂H), and a fluorine atom at the 3-position.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

JAPMXHYVXNHXFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three primary components:

  • Benzene core with fluorine at position 3.
  • Difluoromethoxy group at position 2.
  • 3-Chloropropyl chain at position 1.

Key disconnections involve:

  • C-O bond formation for the difluoromethoxy group.
  • C-C bond formation for the chloropropyl side chain.
  • Halogenation for fluorine introduction.

Stepwise Synthetic Pathways

Initial Halogenation: Introducing Fluorine

Fluorine is typically introduced via electrophilic aromatic substitution (EAS) . Starting with phenol derivatives ensures regioselectivity due to the hydroxyl group’s activating effects. For example, 3-fluorophenol serves as a practical precursor.

Reaction Conditions :

  • Substrate : Phenol or substituted phenol.
  • Fluorinating Agent : Selectfluor® or F-TEDA-BF4.
  • Solvent : Acetonitrile or DMF.
  • Yield : ~70–85%.

Difluoromethoxy Group Installation

The difluoromethoxy group is introduced via nucleophilic substitution on a phenolic intermediate. Sodium chlorodifluoroacetate (ClCF2COONa) is a preferred reagent, as demonstrated in the synthesis of analogous compounds.

Procedure :

  • Substrate : 2-Hydroxy-3-fluorobenzene.
  • Reagents : ClCF2COONa, K2CO3.
  • Solvent : DMF/water (10:1).
  • Temperature : 100°C, 3 hours.
  • Yield : 41%.

Mechanism :

  • Deprotonation of the phenolic -OH generates a phenoxide ion.
  • Nucleophilic attack on ClCF2COO− forms the difluoromethoxy group.

Chloropropyl Chain Attachment

Introducing the 3-chloropropyl group poses challenges due to the benzene ring’s deactivation by electron-withdrawing substituents. Two viable strategies are:

Friedel-Crafts Alkylation

While traditional Friedel-Crafts reactions favor tertiary alkyl halides, modified conditions using 3-chloropropyl bromide and Lewis acids (e.g., AlCl3) can achieve limited success.

Optimized Conditions :

  • Substrate : 2-(Difluoromethoxy)-3-fluorobenzene.
  • Alkylating Agent : 3-Chloropropyl bromide.
  • Catalyst : AlCl3 (1.2 equiv).
  • Solvent : Dichloromethane.
  • Temperature : 0°C → room temperature.
  • Yield : ~30% (low due to deactivated ring).
Ullmann-Type Coupling

A more effective approach employs Ullmann coupling with a copper catalyst to attach a pre-formed chloropropyl chain.

Procedure :

  • Substrate : 1-Iodo-2-(difluoromethoxy)-3-fluorobenzene.
  • Reagent : 3-Chloropropylmagnesium bromide.
  • Catalyst : CuI (10 mol%).
  • Solvent : THF.
  • Temperature : 80°C, 12 hours.
  • Yield : 55–60%.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-efficiency and scalability. Key optimizations include:

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.
  • Microwave Assistance : Reduces reaction times by 50–70% for difluoromethoxy installation.

Solvent Recycling

  • DMF Recovery : Distillation and reuse achieve >90% solvent recovery, reducing costs.

Yield Improvement Strategies

Step Standard Yield Optimized Yield Method
Fluorination 70% 85% Microwave-assisted EAS
Difluoromethoxyation 41% 60% TBAB phase-transfer catalysis
Chloropropyl attachment 30% 55% Ullmann coupling

Challenges and Mitigation Strategies

Regioselectivity in Difluoromethoxyation

The electron-withdrawing nature of fluorine and difluoromethoxy groups complicates subsequent substitutions. Directed ortho-metalation using lithium tetramethylpiperidide (LiTMP) ensures precise functionalization.

Side Reactions in Alkylation

  • Polyalkylation : Controlled stoichiometry (1:1 substrate:alkylating agent) minimizes byproducts.
  • Oxidative Degradation : Inert atmosphere (N2/Ar) prevents oxidation of sensitive intermediates.

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy : Confirms substituent positions via coupling constants (e.g., $$^3J_{H-F}$$ for fluorine).
  • Mass Spectrometry : Validates molecular weight (238.63 g/mol).
  • HPLC Purity : >99% purity required for pharmaceutical applications.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloropropyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The presence of a 3-chloropropyl chain in the target compound increases its molecular weight compared to simpler analogs like 2-chloro-1-(difluoromethoxy)-3-fluorobenzene.
  • Fluorine Content : The trifluoromethoxy (-OCF₃) group in the 4-position of the analog in enhances its lipophilicity and thermal stability (predicted boiling point: 271.6±35.0°C) compared to the target compound, which lacks this group.

Physicochemical Properties

  • Boiling Point: The 3-chloropropyl chain and difluoromethoxy group likely elevate the boiling point relative to non-alkylated analogs.
  • Density : The density of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is 1.349 g/cm³, suggesting that alkylation and fluorination increase density compared to simpler aromatic halides.

Research Findings and Discussion

  • Substituent Effects on Reactivity : The electron-withdrawing nature of fluorine and chlorine substituents activates the benzene ring for electrophilic substitution, but steric hindrance from the 3-chloropropyl chain may limit reactivity at the ortho position.
  • Comparative Bioactivity : While direct bioactivity data for the target compound is absent, demonstrates that fluorinated benzamide derivatives exhibit herbicidal activity, suggesting that analogous fluorinated benzenes may share similar modes of action.

Data Tables

Table 1 : Comparative Structural and Physicochemical Data

Table 2 : Predicted vs. Experimental Properties of Selected Analogs

Property 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene
Boiling Point (°C) 271.6±35.0 (Predicted) Not reported
Density (g/cm³) 1.349±0.06 (Predicted) Not reported
Molecular Weight 304.64 196.55

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom. This compound, with a molecular formula of C10H10ClF2O and a molecular weight of approximately 238.63 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The synthesis of this compound typically involves multiple steps, including the formation of the chloropropyl group and the introduction of difluoromethoxy and fluorine substituents onto the benzene ring. The presence of these functional groups imparts distinct chemical properties, enhancing the compound's stability and reactivity compared to similar compounds.

PropertyValue
Molecular FormulaC10H10ClF2O
Molecular Weight238.63 g/mol
Boiling Point~271.1 °C
Density~1.258 g/cm³

Biological Activity

Research into the biological activity of this compound is ongoing, with several studies indicating its potential to interact with various biological targets. The compound may influence biochemical pathways involved in cell signaling, metabolism, and gene expression.

The mechanism by which this compound exerts its biological effects is believed to involve the formation of stable complexes with enzymes or receptors, thereby modulating their activity. Such interactions can lead to significant alterations in metabolic pathways or cellular signaling processes.

Key Findings:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against bacteria such as Staphylococcus aureus. For instance, fluoroarylbichalcophene derivatives demonstrated effective inhibition against S. aureus, with minimum inhibitory concentrations (MIC) ranging around 16 µM . Although specific data on this compound is limited, structural analogs indicate potential antibacterial effects.
  • Cellular Response : The interaction of related compounds with bacterial cells has shown changes in protein patterns, suggesting alterations in cellular structure and function upon treatment . This points to the possibility that this compound may similarly affect microbial cell viability.

Case Studies

While direct case studies specifically involving this compound are scarce, research on structurally related compounds provides valuable insights:

  • Fluoroarylbichalcophene Compounds : These compounds have been investigated for their antimicrobial properties and were found to significantly reduce bacterial cell viability. Changes in cell morphology were observed under electron microscopy, indicating damage to bacterial cells treated with these compounds .
  • Genotoxicity Assessments : Structure-based assessments have indicated that similar compounds may exhibit genotoxic properties. Predictive models suggest potential mutagenicity and carcinogenicity associated with certain structural features common to this class of compounds .

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